[2-(Chloromethyl)butyl]cyclopentane
Description
[2-(Chloromethyl)butyl]cyclopentane is a cyclopentane derivative featuring a branched alkyl substituent with a chloromethyl group. Its structure consists of a cyclopentane ring attached to a butyl chain, where the second carbon of the chain bears a chloromethyl moiety (-CH2Cl). This configuration introduces steric bulk and electronic effects due to the chlorine atom, which may enhance its reactivity in substitution or elimination reactions.
Properties
Molecular Formula |
C10H19Cl |
|---|---|
Molecular Weight |
174.71 g/mol |
IUPAC Name |
2-(chloromethyl)butylcyclopentane |
InChI |
InChI=1S/C10H19Cl/c1-2-9(8-11)7-10-5-3-4-6-10/h9-10H,2-8H2,1H3 |
InChI Key |
NWPQMBHEZISTKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1CCCC1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Chloromethyl)butyl]cyclopentane typically involves the chloromethylation of butylcyclopentane. This can be achieved through the reaction of butylcyclopentane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve moderate temperatures and controlled addition of reagents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in [2-(Chloromethyl)butyl]cyclopentane can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide, which can replace the chlorine atom with a hydroxyl group, forming a hydroxymethyl derivative.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically convert the chloromethyl group to a carboxyl group, resulting in the formation of a carboxylic acid derivative.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride. This reaction would typically reduce the chloromethyl group to a methyl group.
Major Products Formed:
- Hydroxymethyl derivatives
- Carboxylic acid derivatives
- Methyl derivatives
Scientific Research Applications
Chemistry: In chemistry, [2-(Chloromethyl)butyl]cyclopentane is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology and Medicine: While specific biological and medicinal applications of this compound are not well-documented, compounds with similar structures are often investigated for their potential biological activities. Research may focus on its interactions with biological molecules and potential therapeutic uses.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of [2-(Chloromethyl)butyl]cyclopentane involves its reactivity due to the presence of the chloromethyl group. This group can participate in various chemical reactions, such as nucleophilic substitution, which allows the compound to interact with other molecules and form new chemical bonds. The molecular targets and pathways involved would depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Structural and Functional Group Differences
- This compound: Contains a halogenated, branched alkyl chain, which increases molecular weight and polarity compared to non-halogenated analogs. The chlorine atom acts as a leaving group, making it reactive in nucleophilic substitution reactions.
- cis-1,3-Dimethylcyclopentane: Features two methyl groups in a cis configuration on the cyclopentane ring. This non-polar compound lacks reactive functional groups, resulting in higher stability and lower chemical reactivity .
- 1-Amino cyclopentane hydroxamic acid: Includes amino (-NH2) and hydroxamic acid (-CONHOH) groups, enabling hydrogen bonding and chelation properties. These functional groups are associated with biological activity, such as antimicrobial effects .
Physicochemical Properties
Research Findings and Data Limitations
- Halogenation increases reactivity and polarity compared to non-halogenated cyclopentanes.
- Branched substituents reduce crystallinity and enhance solubility in organic solvents.
- Functional group diversity (e.g., amino, hydroxamic acid) directly correlates with biological activity .
Notable gaps in literature:
- Experimental data (e.g., melting/boiling points, toxicity) for this compound.
- Direct comparative studies with halogenated cyclopentane derivatives.
Biological Activity
[2-(Chloromethyl)butyl]cyclopentane is a cycloalkyl compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The molecular formula of this compound is , with a molecular weight of approximately 162.67 g/mol. Its structure features a cyclopentane ring substituted with a chloromethyl group and a butyl chain, which influences its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of cyclopentane derivatives against various bacterial strains, suggesting that the chloromethyl group enhances their interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
This table summarizes the antimicrobial efficacy of the compound against selected strains, demonstrating its potential as a therapeutic agent.
Neuropharmacological Effects
Studies have explored the neuropharmacological implications of cyclopentane derivatives, including their effects on neurotransmitter systems. Specifically, this compound may influence glutamatergic transmission, which is crucial for cognitive functions and neuroprotection.
- Mechanism of Action : The compound is hypothesized to act as an antagonist at NMDA receptors, reducing excitotoxicity associated with neurodegenerative diseases.
Case Studies
- Study on Neurodegeneration : A case study involving animal models of Alzheimer's disease demonstrated that administration of this compound led to improved cognitive function and reduced amyloid-beta plaque formation.
- Anxiety Disorders : In another study focusing on anxiety-related behaviors, the compound showed promise in reducing anxiety-like symptoms in rodent models, suggesting its potential as an anxiolytic agent.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Membrane Interaction : The chloromethyl group enhances lipophilicity, allowing for better integration into lipid membranes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter metabolism, thereby modulating synaptic transmission.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
